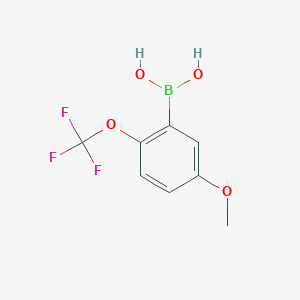

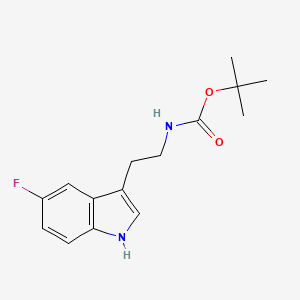

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate

Descripción general

Descripción

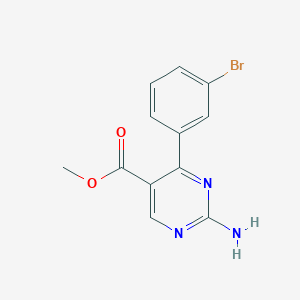

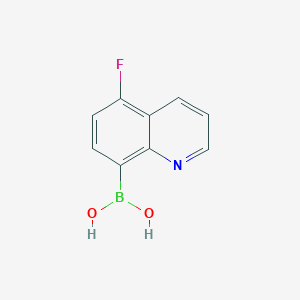

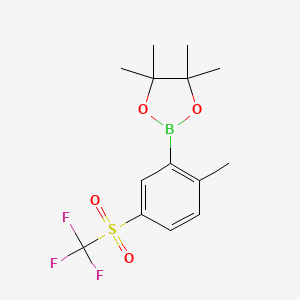

“tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate” is a chemical compound with the molecular formula C15H19FN2O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate” can be represented by the InChI code: 1S/C15H19FN2O2/c1-15(2,3)20-14(19)16-8-7-10-9-17-11-5-4-6-12(18)13(10)11/h4-6,9,17-18H,7-8H2,1-3H3,(H,16,19) .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate” include a boiling point of 454.0±45.0°C at 760 mmHg . It has a molecular weight of 278.322 Da .Aplicaciones Científicas De Investigación

Multicomponent Reactions (MCRs)

- Field : Organic Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and are used in Multicomponent reactions (MCRs) to access complex molecules .

- Method : MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

- Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Synthesis of Biologically Active Structures

- Field : Medicinal Chemistry

- Application : The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .

- Method : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating these biologically active structures .

- Results : The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Antiviral Activity

- Field : Virology

- Application : Indole derivatives have shown potential as antiviral agents .

- Method : Specific indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, have been synthesized and tested for antiviral activity .

- Results : These compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-HIV Activity

- Field : Virology

- Application : Certain indole derivatives have been investigated for their potential as anti-HIV agents .

- Method : Novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as potential anti-HIV-1 agents .

- Results : The results of these studies are not specified in the source .

Antitubercular Activity

- Field : Microbiology

- Application : Indole derivatives have shown potential as antitubercular agents .

- Method : Specific indole derivatives have been synthesized and tested for their antitubercular activity .

- Results : The results of these studies are not specified in the source .

Antimalarial Activity

- Field : Parasitology

- Application : Certain indole derivatives have been investigated for their potential as antimalarial agents .

- Method : Novel indole derivatives have been synthesized and their molecular docking studies performed as potential antimalarial agents .

- Results : The results of these studies are not specified in the source .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNSHTUMRBGNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679888 | |

| Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate | |

CAS RN |

1059175-54-0 | |

| Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.